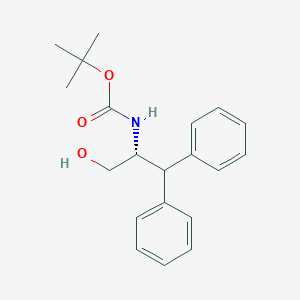

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol

Vue d'ensemble

Description

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol (CAS: 155836-47-8) is a chiral, Boc-protected amino alcohol derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to the amino functionality of a β-phenyl-substituted phenylalaninol backbone. This compound is pivotal in asymmetric synthesis and medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics. Key properties include:

- Molecular formula: C₂₀H₂₃NO₃

- Molecular weight: 341.4 g/mol

- Stereochemistry: R-configuration at the chiral center .

The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses. It is typically synthesized via Boc-protection of β-phenyl-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol typically involves the protection of the amino group of phenylalaninol with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

- Dissolve phenylalaninol in dichloromethane.

- Add di-tert-butyl dicarbonate and triethylamine to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of the free amine after Boc removal.

Applications De Recherche Scientifique

®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as a reagent in various chemical processes

Mécanisme D'action

The mechanism of action of ®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomers and Racemates

Key Observations :

- Enantiomers (R vs. S) exhibit divergent pharmacological profiles due to stereospecific interactions .

- Racemates (DL-forms) are less common in drug development due to regulatory challenges but serve as intermediates in chiral resolutions .

Functional Group Analogues

*Similarity score based on Tanimoto coefficient (0–1 scale) .

Key Observations :

- Oxazolidinones (e.g., 173604-33-6) are preferred in catalytic applications due to their rigid bicyclic structure .

- Carboxylic acid derivatives (e.g., 147923-08-8) are used in peptide coupling, whereas the alcohol derivative (target compound) is suited for nucleophilic substitutions .

Physicochemical Properties

Key Observations :

- The β-phenyl substitution in the target compound likely reduces polarity compared to N-Boc-L-phenylalanine, altering solubility profiles.

- Racemic N-Boc-DL-phenylalaninol lacks optical activity, simplifying purification but limiting enantioselective applications .

Critical Differences :

Activité Biologique

(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, commonly referred to as Boc-β-phenyl-phenylalaninol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of Boc-β-phenyl-phenylalaninol typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process allows for the selective functionalization of the phenylalanine derivative while maintaining its chiral integrity. The enantiomers can be synthesized from readily available precursors, ensuring high enantiomeric purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylalanine + Boc anhydride | Room temperature, 24h | 85% |

| 2 | Hydrolysis of Boc group | Acidic conditions | 90% |

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to phenylalanine, including Boc-β-phenyl-phenylalaninol. For instance, derivatives synthesized from phenylalanine showed significant antifungal activity against various pathogenic fungi such as Aspergillus and Penicillium species. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds in inhibiting fungal growth.

Table 2: Antifungal Activity Data

| Compound | Fungi Tested | MIC (µg/mL) |

|---|---|---|

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-phenylalanine | Aspergillus flavus | 15 |

| Boc-β-phenyl-phenylalaninol | Penicillium chrysogenum | 10 |

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | Alternaria alternata | 12 |

2.2 Antimycobacterial Activity

Boc-β-phenyl-phenylalaninol has also shown promise against mycobacterial strains, particularly Mycobacterium abscessus. Studies indicate that its derivatives exhibit MIC values ranging from 6.25 to 12.5 µM against this pathogen, suggesting potential for development as an antimicrobial agent.

Case Study: Mycobacterial Activity

In a recent study, derivatives were screened for their activity against M. abscessus, demonstrating that modifications to the phenyl ring can significantly enhance antimicrobial potency. The structure-activity relationship (SAR) analysis revealed that specific substitutions lead to improved binding affinity and reduced cytotoxicity.

The biological activity of Boc-β-phenyl-phenylalaninol can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other β-lactam antibiotics, it may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : Some studies suggest that phenylalanine derivatives can disrupt membrane integrity in fungal cells, leading to cell lysis.

- Targeting Specific Enzymes : The compound may act as a competitive inhibitor for enzymes critical in metabolic pathways within pathogens.

4. Future Directions and Applications

The promising biological activities exhibited by Boc-β-phenyl-phenylalaninol derivatives suggest several potential applications:

- Antifungal Agents : Given their efficacy against pathogenic fungi, further exploration into their use as antifungal therapeutics is warranted.

- Antimycobacterial Development : With rising resistance rates in mycobacterial infections, these compounds could serve as a foundation for new treatments.

- Drug Design : The structural versatility allows for modification and optimization in drug design efforts targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodology : The compound is typically synthesized via Boc-protection of phenylalaninol derivatives. A common approach involves coupling tert-butoxycarbonyl (Boc) anhydride with (R)-beta-phenyl-phenylalaninol under basic conditions (e.g., NaHCO₃ in THF/water). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 Boc-anhydride to amine) are critical for minimizing racemization . For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be employed. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Analyze the -NMR for characteristic signals: tert-butyl group (δ 1.4 ppm, singlet), carbamate NH (δ 5.1 ppm, broad), and aromatic protons (δ 7.2–7.4 ppm). -NMR should show the Boc carbonyl at ~155 ppm .

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric purity (>98% ee). Retention times for (R)- and (S)-enantiomers differ by 2–3 minutes .

- Mass Spectrometry : ESI-MS should display [M+Na] at m/z 274.3 (calculated for CHNO) .

Q. What are the recommended storage conditions to ensure long-term stability of this Boc-protected amino alcohol?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccants (silica gel) should be included to prevent hydrolysis of the Boc group. Accelerated stability studies (40°C/75% RH for 1 month) indicate <5% degradation under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across different studies?

- Methodology : Discrepancies often arise from variations in chiral HPLC methods or calibration standards. Validate ee using two orthogonal methods:

- Circular Dichroism (CD) : Compare the CD spectrum with a certified (R)-enantiomer reference.

- Mosher’s Ester Analysis : Derivatize the alcohol with Mosher’s acid chloride and analyze -NMR shifts to confirm absolute configuration .

Q. What strategies are effective for incorporating this compound into boron-containing therapeutics, such as boron neutron capture therapy (BNCT) agents?

- Methodology : Functionalize the phenyl ring via palladium-catalyzed Miyaura borylation. For example, react (R)-N-Boc-beta-phenyl-phenylalaninol with bis(pinacolato)diboron (Bpin) and Pd(dppf)Cl in DMSO at 80°C. Subsequent hydrolysis yields the boronic acid derivative, a precursor for BNCT agents .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in peptide coupling or organocatalytic applications?

- Methodology : Perform comparative kinetic studies using Boc-protected vs. Fmoc-protected analogs. For example, in peptide synthesis, the Boc group reduces racemization during activation (e.g., with HOBt/EDC) but may hinder coupling efficiency in sterically hindered environments. Computational modeling (DFT) can predict steric effects on transition states .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound, and how can these discrepancies be addressed?

- Analysis : Reported melting points range from 62–64°C to 109–112°C due to polymorphism or impurities. To resolve:

- DSC/TGA : Perform differential scanning calorimetry to identify polymorphic transitions.

- Recrystallization : Test solvents (e.g., ethanol vs. acetone) to isolate pure crystalline forms .

Q. Methodological Tables

| Parameter | Recommended Conditions | References |

|---|---|---|

| Synthesis Yield | 65–75% (optimized Boc protection) | |

| Chiral HPLC Retention | 12.3 min (R), 14.8 min (S) (Chiralpak AD-H) | |

| Stability (2–8°C) | >24 months (99% purity) |

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935297 | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-48-9 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.